molecular formula C23H20F3N7O B2738450 (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 920363-37-7

(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Katalognummer: B2738450
CAS-Nummer: 920363-37-7
Molekulargewicht: 467.456
InChI-Schlüssel: YYWLQVHHZIBOIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a heterocyclic small molecule featuring a triazolopyrimidine core fused with a piperazine moiety and substituted with p-tolyl (4-methylphenyl) and 2-(trifluoromethyl)phenyl groups. Its molecular formula is C₃₁H₂₆F₃N₇O, with an average molecular mass of 593.59 g/mol and a monoisotopic mass of 593.2143 g/mol . The triazolopyrimidine scaffold is known for its role in modulating biological targets, particularly kinases and phosphodiesterases, due to its structural resemblance to purine bases . The 2-(trifluoromethyl)phenyl group enhances metabolic stability and hydrophobic interactions, while the p-tolyl substituent contributes to π-π stacking in receptor binding .

Eigenschaften

IUPAC Name

[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N7O/c1-15-6-8-16(9-7-15)33-21-19(29-30-33)20(27-14-28-21)31-10-12-32(13-11-31)22(34)17-4-2-3-5-18(17)23(24,25)26/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWLQVHHZIBOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone represents a novel structure in medicinal chemistry, characterized by its triazolopyrimidine core and piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for this compound is C24H25N7OC_{24}H_{25}N_{7}O with a molecular weight of 443.5 g/mol. The structural features include:

  • A triazolopyrimidine ring system.
  • A piperazine ring that enhances its pharmacological profile.
  • A trifluoromethyl group that increases lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazolopyrimidine core can inhibit enzyme functions by binding to active sites or receptor pockets, while the piperazine and trifluoromethyl groups improve binding affinity and selectivity. This mechanism is crucial for its anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to the one have shown significant inhibitory effects on various cancer cell lines, including gastric cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)5.90Inhibits BAD phosphorylation
Compound BAGS (gastric cancer)10.50Induces apoptosis
Target CompoundMCF-7TBDTBD

Case Study: Gastric Cancer Inhibition
In a study focused on gastric cancer, derivatives of the triazolopyrimidine scaffold demonstrated potent activity against AGS cells with IC50 values around 10 µM. These compounds were found to induce apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. For example, similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria:

CompoundMicrobial StrainActivity
Compound CE. coliEffective
Compound DS. aureusModerate
Target CompoundTBDTBD

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Triazolopyrimidine Core : Cyclization reactions using 3-amino-1,2,4-triazole.
  • Piperazine Attachment : Nucleophilic substitution to introduce the piperazine ring.
  • Trifluoromethyl Group Introduction : Coupling reactions using trifluoromethyl phenyl boronic acid.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Isomerization Dynamics

The compound’s closest analog is (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone (ChemSpider ID: 920225-66-7), which differs only in the position of the trifluoromethyl group (para vs. ortho on the phenyl ring) . This positional isomerism significantly alters physicochemical properties:

  • Lipophilicity : The para-substituted analog exhibits higher logP (2.89 vs. 2.65), enhancing membrane permeability but reducing aqueous solubility.

Isomerization tendencies, as observed in pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives, suggest that triazolopyrimidines can undergo structural rearrangements under specific conditions (e.g., acidic or thermal), impacting stability and bioactivity .

Data Table: Key Properties of the Target Compound and Analog

Property Target Compound 4-(Trifluoromethyl) Isomer Pyrazolo[3,4-d]pyrimidin-5-ylamine
Molecular Formula C₃₁H₂₆F₃N₇O C₃₁H₂₆F₃N₇O C₁₃H₁₂N₆
Molecular Weight (g/mol) 593.59 593.59 260.28
logP 2.65 2.89 1.92
Key Substituents 2-(trifluoromethyl)phenyl, p-tolyl 4-(trifluoromethyl)phenyl, p-tolyl 4-imino, p-tolyl
Synthetic Complexity High (multi-step heterocyclic assembly) High Moderate
Therapeutic Potential Kinase/PDE modulation (predicted) PDE5-selective (predicted) Limited to kinase inhibition

Q & A

Q. How should researchers address reproducibility challenges in multi-center studies involving this compound?

  • Methodological Answer : Standardize protocols via SOPs shared across labs. Use inter-laboratory calibration with reference standards. Apply meta-analysis tools (e.g., random-effects models) to aggregate data and quantify heterogeneity .

Stability & Formulation Challenges

Q. What methodologies identify degradation products under stressed conditions (e.g., oxidative, thermal)?

  • Methodological Answer : Subject the compound to forced degradation (0.1% H2O2, 80°C) and analyze via LC-HRMS. Use molecular networking tools (e.g., GNPS) to cluster degradation products. Confirm structures with NMR fragmentation patterns .

Q. How can researchers design stable formulations for in vivo delivery of this hydrophobic compound?

  • Methodological Answer : Test lipid-based nanoemulsions or cyclodextrin complexes. Use dynamic light scattering (DLS) for particle size optimization and dialysis membranes to assess release kinetics. Validate stability via zeta potential measurements over time .

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